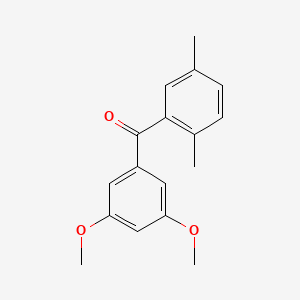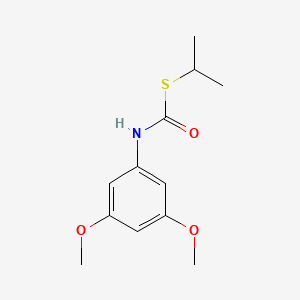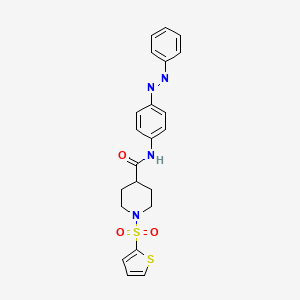
Methanone, (3,5-dimethoxyphenyl)(2,5-dimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (3,5-dimethoxyphenyl)(2,5-dimethylphenyl)- is an organic compound with the molecular formula C16H16O3 It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,5-dimethoxyphenyl)(2,5-dimethylphenyl)- typically involves the reaction of 3,5-dimethoxybenzaldehyde with 2,5-dimethylphenylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then oxidized to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Methanone, (3,5-dimethoxyphenyl)(2,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Methanone, (3,5-dimethoxyphenyl)(2,5-dimethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methanone, (3,5-dimethoxyphenyl)(2,5-dimethylphenyl)- involves its interaction with various molecular targets and pathways. The carbonyl group can participate in nucleophilic addition reactions, while the aromatic rings can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone: Similar in structure but with different substituents on the aromatic rings.
(4-Bromophenyl)-(2,4-dimethoxyphenyl)-methanone: Contains a bromine atom, which can alter its reactivity and properties.
(4-Chlorophenyl)-(2,4-dimethoxyphenyl)-methanone: Contains a chlorine atom, affecting its chemical behavior.
Uniqueness
Methanone, (3,5-dimethoxyphenyl)(2,5-dimethylphenyl)- is unique due to the specific arrangement of methoxy and methyl groups on the aromatic rings
特性
CAS番号 |
1017131-99-5 |
|---|---|
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC名 |
(3,5-dimethoxyphenyl)-(2,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C17H18O3/c1-11-5-6-12(2)16(7-11)17(18)13-8-14(19-3)10-15(9-13)20-4/h5-10H,1-4H3 |
InChIキー |
YDFMLGNOOPCOKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)

![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)



![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14127027.png)
![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)

